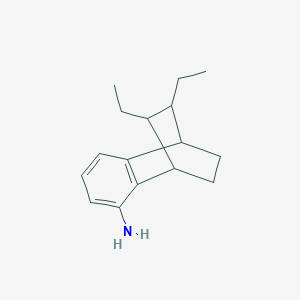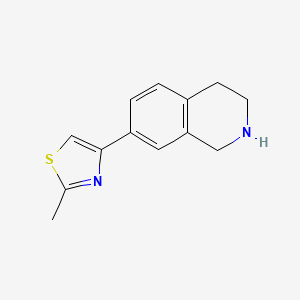![molecular formula C16H11NO B11877903 isoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-28-3](/img/structure/B11877903.png)
isoindolo[2,1-b]isoquinolin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindolo[2,1-b]isoquinolin-5(7H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both isoindole and isoquinoline moieties, making it a valuable scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing isoindolo[2,1-b]isoquinolin-5(7H)-one involves the Rh(III)-catalyzed cascade annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen to the aldehyde, resulting in the formation of the desired product . Another approach involves the oxidative annulation of isoquinolones with diazoketoesters, which features an in situ deacylation step to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis. The use of Rh(III) catalysts and the optimization of reaction conditions could be adapted for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include Rh(III) catalysts, diazoketoesters, and N-(pivaloyloxy)benzamides . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can be further diversified for specific applications .
Aplicaciones Científicas De Investigación
Isoindolo[2,1-b]isoquinolin-5(7H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of isoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Isoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with other similar compounds, such as:
Isoindolo[2,1-a]isoquinolin-5(7H)-one: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
Indolo[2,3-b]quinoline: Another heterocyclic compound with a fused ring system, but with different structural features and reactivity.
Isoquinoline derivatives: These compounds share the isoquinoline moiety but lack the fused isoindole ring, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of isoindole and isoquinoline rings, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
84245-28-3 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C16H11NO/c18-16-14-8-4-1-5-11(14)9-15-13-7-3-2-6-12(13)10-17(15)16/h1-9H,10H2 |
Clave InChI |
WHUPHAJUIWJOFO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)N31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




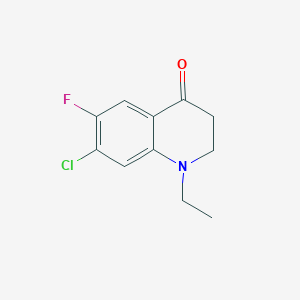

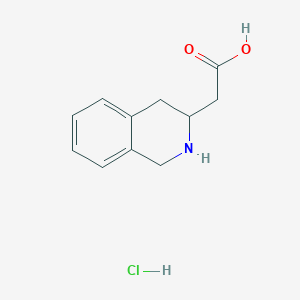
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

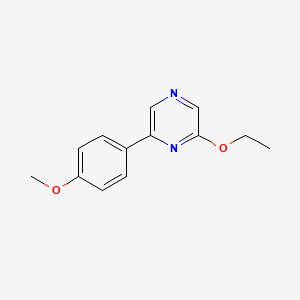

![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
